N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-4-morpholinecarboxamide
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Overview
Description
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-4-morpholinecarboxamide is a useful research compound. Its molecular formula is C15H17ClN4O3 and its molecular weight is 336.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.0989181 g/mol and the complexity rating of the compound is 400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Several studies highlight the synthesis and evaluation of derivatives closely related to the specified compound for their antimicrobial activities. For instance, the synthesis of 1,2,4-triazole derivatives has shown good to moderate activities against various microorganisms, indicating potential applications in combating microbial infections (Bektaş et al., 2010). Similarly, compounds with a quinazolinone and 4-thiazolidinone framework have been assessed for their in vitro antibacterial and antifungal properties, presenting another avenue for antimicrobial agent development (Desai et al., 2011).
Anticancer Potential
Research into N-substituted benzamides incorporating 1,3,4-oxadiazole and related heterocycles has unveiled moderate to excellent anticancer activity against various cancer cell lines. This suggests a promising direction for the development of new anticancer agents, highlighting the structural framework's relevance in medicinal chemistry (Ravinaik et al., 2021).
Anti-inflammatory and Antioxidant Properties
Compounds derived from 1,3,4-oxadiazoles have been synthesized and analyzed for their anti-inflammatory and antioxidant activities. This research suggests that such compounds could offer a basis for developing new drugs to treat inflammatory disorders and oxidative stress-related diseases (Somashekhar & Kotnal, 2020).
Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have demonstrated significant nematocidal activity against Bursaphelenchus xylophilus, a pest causing severe damage to pine trees. This indicates the potential utility of such compounds in agricultural pest management (Liu et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylmorpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O3/c1-19(15(21)20-6-8-22-9-7-20)10-13-17-14(18-23-13)11-2-4-12(16)5-3-11/h2-5H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMGYRIABOALRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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